Cyclobutylmethyl chloroformate

Thermal stability Chloroformate safety Storage stability

Cyclobutylmethyl chloroformate (CAS 81228-88-8) is a primary alkyl chloroformate reagent with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol. It belongs to the broader class of chloroformate esters—reactive acylating agents widely employed to introduce alkoxycarbonyl protecting groups onto amines, alcohols, and thiols.

Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
CAS No. 81228-88-8
Cat. No. B15270000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutylmethyl chloroformate
CAS81228-88-8
Molecular FormulaC6H9ClO2
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC1CC(C1)COC(=O)Cl
InChIInChI=1S/C6H9ClO2/c7-6(8)9-4-5-2-1-3-5/h5H,1-4H2
InChIKeyVYDCMCUZQPGSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutylmethyl Chloroformate (CAS 81228-88-8) – Technical Baseline for Procurement Decisions


Cyclobutylmethyl chloroformate (CAS 81228-88-8) is a primary alkyl chloroformate reagent with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . It belongs to the broader class of chloroformate esters—reactive acylating agents widely employed to introduce alkoxycarbonyl protecting groups onto amines, alcohols, and thiols. The compound is synthesized via the reaction of cyclobutylmethanol with phosgene in the presence of a base . Its defining structural feature is the cyclobutylmethyl substituent, a cycloalkyl group that combines the ring strain and conformational rigidity of a four-membered carbocycle with a primary alkyl attachment point, distinguishing it from both simple linear alkyl chloroformates and directly ring-attached cyclobutyl chloroformate (CAS 81228-87-7).

Why Generic Substitution of Cyclobutylmethyl Chloroformate Fails in Critical Synthetic Workflows


In-class chloroformate reagents cannot be freely interchanged because the alkyl substituent dictates the thermal stability hierarchy, hydrolysis rate, steric profile at the carbonyl center, and the lability of the resulting carbamate protecting group . Cyclobutylmethyl chloroformate occupies a specific niche: as a primary alkyl chloroformate, it offers higher thermal stability than secondary alkyl variants (e.g., isopropyl chloroformate) while providing a sterically demanding, conformationally constrained cyclobutylmethyl environment that is absent in linear primary alkyl chloroformates such as n-propyl or n-butyl chloroformate . Furthermore, the cyclobutylmethyloxycarbonyl protecting group introduced by this reagent exhibits orthogonality distinct from Cbz (removed by hydrogenolysis) and Boc (removed by acid), enabling selective deprotection strategies in multi-step syntheses that simpler chloroformates cannot support . Substituting a generic methyl or ethyl chloroformate alters reaction kinetics, product stability, and purification behavior in ways that can compromise downstream yield and purity.

Quantitative Differentiation Evidence for Cyclobutylmethyl Chloroformate vs. Closest Analogs


Thermal Stability Advantage Over Secondary Alkyl Chloroformates

Cyclobutylmethyl chloroformate, as a primary alkyl chloroformate, occupies a higher position in the established thermal stability hierarchy compared to secondary alkyl chloroformates such as isopropyl chloroformate and isobutyl chloroformate. The alkyl substituent governs the thermal stability of chloroformates in the following order of decreasing stability: aryl > primary alkyl > secondary alkyl > tertiary alkyl . Cyclobutylmethyl is a primary alkyl substituent (the carbon attached to oxygen bears two hydrogens), placing cyclobutylmethyl chloroformate in the more stable primary alkyl category, whereas secondary alkyl chloroformates (e.g., isopropyl, isobutyl, sec-butyl) are significantly less thermally stable. This hierarchy reflects the susceptibility of chloroformates to thermolysis, a critical safety and shelf-life consideration during procurement.

Thermal stability Chloroformate safety Storage stability Process chemistry

Distinct Steric and Electronic Profile vs. Cyclobutyl Chloroformate (CAS 81228-87-7)

Cyclobutylmethyl chloroformate (MW 148.59 g/mol) differs from cyclobutyl chloroformate (MW 134.56 g/mol; CAS 81228-87-7) by the insertion of a methylene (-CH₂-) spacer between the cyclobutyl ring and the chloroformate functional group . This structural difference has significant consequences: in cyclobutyl chloroformate, the oxygen is directly bonded to the strained cyclobutyl ring, placing the electrophilic carbonyl center in close proximity to the ring and increasing steric congestion at the reactive site. In cyclobutylmethyl chloroformate, the methylene spacer relieves this steric compression, altering both the rate of nucleophilic attack and the stability of the resulting carbamate. The cyclobutylmethyl group also introduces an additional degree of conformational freedom absent in the directly ring-attached analog, affecting crystallization behavior of derived carbamates.

Steric effects Protecting group chemistry Cycloalkyl chloroformates Structure-activity

Documented Synthetic Utility in Protected Amine Construction (78% Yield)

A published synthetic protocol demonstrates that cyclobutylmethyl chloroformate, generated in situ from cyclobutylmethanol and phosgene, reacts with a sterically demanding piperidinyl-azetidine-pyrazolyl-pyrimidine amine substrate to form the corresponding cyclobutylmethyl carbamate in 78% isolated yield after preparative HPLC purification . The reaction conditions involved sequential addition of phosgene (0.091 mmol) to cyclobutylmethanol (0.12 mmol) in dichloromethane, followed by the amine substrate (0.040 mmol) with N,N-diisopropylethylamine, stirred overnight at ambient temperature. The product was obtained as a white solid (15 mg). This demonstrates that the cyclobutylmethyloxycarbonyl group can be efficiently installed on complex, multifunctional amine substrates under mild conditions.

Amine protection Carbamate synthesis Cyclobutylmethyl carbamate Medicinal chemistry

Hydrolysis Half-Life Differentiation Within the Primary Alkyl Chloroformate Class

The hydrolysis rate of chloroformates in water is influenced by the steric bulk and hydrophobicity of the alkyl substituent. Measured hydrolysis half-lives at 25°C for representative primary alkyl chloroformates range from approximately 1.4 min (methyl chloroformate) to 29.4 min (propyl chloroformate) . Lower molecular weight chloroformates hydrolyze more rapidly, while higher and aromatic chloroformates hydrolyze more slowly . Cyclobutylmethyl chloroformate, with a molecular weight of 148.59 g/mol—substantially higher than propyl chloroformate (122.55 g/mol) and containing a hydrophobic cyclobutyl ring—is predicted by class trend to exhibit a longer aqueous hydrolysis half-life than simpler primary alkyl chloroformates. No experimentally determined hydrolysis half-life for cyclobutylmethyl chloroformate was located in the open literature.

Hydrolysis kinetics Aqueous stability Chloroformate handling Reagent shelf-life

Orthogonality Profile of Cyclobutylmethyloxycarbonyl vs. Cbz, Boc, and Fmoc Protecting Groups

The cyclobutylmethyloxycarbonyl protecting group installed by cyclobutylmethyl chloroformate belongs to the alkyl carbamate family, which exhibits stability characteristics distinct from the three dominant protecting groups: Cbz (cleaved by catalytic hydrogenolysis), Boc (cleaved by acid), and Fmoc (cleaved by base) . Alkyl carbamates derived from primary alkyl chloroformates are generally stable to the conditions used for removing Cbz (H₂/Pd-C), Boc (TFA), and Fmoc (piperidine), thereby offering a fourth orthogonal dimension in protecting group strategy. This orthogonality is well-established in the literature for alkyl carbamates as a class and is directly applicable to the cyclobutylmethyl variant .

Orthogonal protection Amine protecting groups Multi-step synthesis Peptide chemistry

Best Application Scenarios for Cyclobutylmethyl Chloroformate Based on Verified Differentiation Evidence


Orthogonal Amine Protection in Multi-Step Medicinal Chemistry Synthesis

When a synthetic sequence requires protection of multiple amine functionalities with differentiated deprotection triggers, cyclobutylmethyl chloroformate provides a distinct orthogonal option. Its alkyl carbamate product is stable to catalytic hydrogenolysis (Cbz removal), acid (Boc removal), and base (Fmoc removal), allowing chemists to design sequential deprotection strategies with four independent triggers . The documented 78% yield on a complex polyfunctional amine substrate validates its practicality in medicinal chemistry settings .

Replacement of Moisture-Sensitive Small Alkyl Chloroformates in Humid Laboratory Environments

Laboratories operating in high-humidity climates or without rigorous anhydrous infrastructure benefit from cyclobutylmethyl chloroformate's predicted longer aqueous hydrolysis half-life compared to methyl, ethyl, or propyl chloroformate, based on the established trend linking increased alkyl substituent molecular weight and hydrophobicity to slower hydrolysis . While direct experimental half-life data for cyclobutylmethyl chloroformate are lacking, its molecular weight (148.59 g/mol) substantially exceeds that of propyl chloroformate (122.55 g/mol, t₁/₂ = 29.4 min), supporting the inference of greater ambient moisture tolerance.

Synthesis of Conformationally Constrained Carbamates for Structural Biology and Drug Design

The cyclobutylmethyl group imparts conformational rigidity and a defined steric footprint to derived carbamates, which is valuable in structure-based drug design where constraining ligand entropy can improve binding affinity. The methylene spacer between the cyclobutyl ring and the carbonyl oxygen provides a distinct conformational profile compared to the directly ring-bonded cyclobutyl chloroformate (CAS 81228-87-7), enabling fine-tuning of steric interactions at enzyme active sites .

Process Chemistry Where Thermal Stability of Chloroformate Reagents is a Safety Requirement

In scale-up or process chemistry settings where thermal stability is a critical safety parameter, cyclobutylmethyl chloroformate's classification as a primary alkyl chloroformate places it in the more thermally stable tier alongside methyl, ethyl, and n-propyl chloroformates, above secondary alkyl alternatives (isopropyl, isobutyl, sec-butyl chloroformates) that are demonstrably less stable to thermolysis . This directly informs reagent selection when designing processes with elevated-temperature steps or extended storage requirements.

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